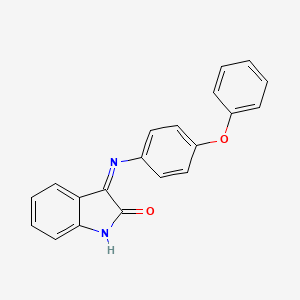

3-((4-苯氧基苯基)亚氨基)吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-((4-Phenoxyphenyl)imino)indolin-2-one” is a chemical compound with the molecular formula C20H14N2O2 and a molecular weight of 314.344. It is a derivative of indolin-2-one, which is a type of indole .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, in the case of 3-(4-Hydroxy-phenyl-imino)indolin-2-one, the dihedral angle between the indole and benzene rings is 61.63° . The molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .科学研究应用

分光光度分析

一项研究详细介绍了通过使靛红与 2-氨基苯酚反应来制备相关化合物 3-((2-羟基苯基)亚氨基)吲哚-2-酮。当该化合物与镍形成络合物时,会呈现出明显的紫色,表明其作为分光光度法镍(II)离子检测剂的潜力 (Braa Waled Al- Mofti & Abdulkder Al- Azrak, 2021)。

合成应用

使用环境友好的有机酸轻松合成 (E)-3-(芳基亚氨基)吲哚-2-酮衍生物的研究突出了该化合物在创建具有生物学意义的支架中的相关性。该合成在温和条件下进行,展示了 3-((4-苯氧基苯基)亚氨基)吲哚-2-酮衍生物在制药和有机化学中的用途 (G. Kaur 等,2019)。

药学和生物活性

多项研究已合成并评估了 3-((4-苯氧基苯基)亚氨基)吲哚-2-酮的类似物及其抗癌特性。值得注意的是,某些类似物对各种人类肿瘤细胞系表现出显着的体外细胞毒性,表明它们作为抗癌药物开发的先导物的潜力 (Narsimha R Penthala 等,2010)。

缓蚀

在缓蚀的背景下,靛红的衍生物 3-((3-乙酰苯基)亚氨基)吲哚-2-酮与氧化锌纳米粒子结合使用,已证明在盐酸环境中保护低碳钢免受腐蚀方面具有显着的功效。这突出了其在工业防腐中的潜在应用 (B. T. S. Al-Mosawi 等,2020)。

抗菌和抗氧化活性

另一项研究重点关注了 1-苄基-3-[(4-甲基苯基)亚氨基]-吲哚-2-酮及其 Co(II) 配合物的微波辅助合成,评估了它们的抗菌和抗氧化活性。该化合物及其配合物表现出显着的生物活性,包括对某些细菌和真菌的高抑菌圈,以及强大的自由基清除能力 (A. A. Ikotun & T. Omolekan, 2019)。

作用机制

Target of Action

It is known that similar indolin-2-one derivatives have shown anti-inflammatory activity by interacting with inflammatory cytokines such as interleukin (il)-6 and tumor necrosis factor (tnf)-α .

Mode of Action

Related indolin-2-one derivatives have been shown to inhibit the production of nitric oxide, a molecule related to inflammation, and suppress the production of tnf-α and il-6 in a concentration-dependent manner .

Biochemical Pathways

3-((4-Phenoxyphenyl)imino)indolin-2-one may affect several biochemical pathways. Similar compounds have been found to inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in the regulation of immune and inflammatory responses.

Result of Action

Related compounds have shown anti-inflammatory activity, suggesting that 3-((4-phenoxyphenyl)imino)indolin-2-one may also have potential anti-inflammatory effects .

属性

IUPAC Name |

3-(4-phenoxyphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20-19(17-8-4-5-9-18(17)22-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVEZCXQABURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Phenoxyphenyl)imino)indolin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2567828.png)

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)

amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2567838.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)

![1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B2567842.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)